Ara-fump

Description

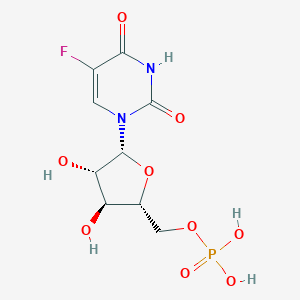

Structure

3D Structure

Properties

CAS No. |

17124-23-1 |

|---|---|

Molecular Formula |

C9H12FN2O9P |

Molecular Weight |

342.17 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12FN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5-,6+,8-/m1/s1 |

InChI Key |

RNBMPPYRHNWTMA-MNCSTQPFSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F |

Other CAS No. |

17124-23-1 |

Synonyms |

1-(5-phospho-beta-D-arabinofuranosyl)-5-fluorouracil 5-fluorouracil arabinonucleoside 5'-phosphate ara-FUMP |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Research of Ara Fump

Established Chemical Synthetic Pathways for Ara-FUMP and its Precursors

Established synthetic routes for Ara-FUMP typically involve the preparation of its nucleoside precursor, arabinofuranosyl-fluorouracil (Ara-FU), followed by phosphorylation. A simplified synthesis of 1-beta-D-arabinofuranosyl-5-fluorouracil has been reported. nih.gov Another approach involves the direct halogenation of 1-arabinofuranosyluracil to yield 1-arabinofuranosyl-5-halouracil derivatives, including the 5-fluoro analog. google.com This reaction can be performed by reacting 1-arabinofuranosyluracil with a halogen in the presence of a solvent. google.com The process may involve removing excess halogen, evaporating volatile components, solvent extraction, and crystallization to recover the product. google.com Direct halogenation can also be carried out on poly-O-acylated 1-arabinofuranosyluracil. google.com

Phosphorylation Strategies for Arabinofuranosyl-Fluorouracil

The phosphorylation of arabinofuranosyl-fluorouracil at the 5' position is a critical step in synthesizing Ara-FUMP. In biochemistry, phosphorylation generally involves the transfer of a phosphate (B84403) group, often from ATP, to an acceptor molecule, such as an alcohol. wikipedia.org This process is typically mediated by enzymes like kinases. wikipedia.org While the specific chemical phosphorylation strategies for synthesizing Ara-FUMP from Ara-FU in a laboratory setting were not detailed in the search results, the biological context highlights the importance of the 5'-phosphate group for activity. Nucleoside analogs are expected to be phosphorylated to their 5'-phosphate forms by cellular kinases. nih.gov For example, cellular thymidine (B127349) kinase has been shown to phosphorylate nucleoside analogs like 2'F-ara-FU. nih.gov

Stereochemical Control in Ara-FUMP Synthesis

Stereochemical control is paramount in the synthesis of chiral molecules like Ara-FUMP to ensure the desired biological activity. Ara-FUMP contains a beta-D-arabinofuranosyl sugar moiety, indicating specific stereochemistry at the anomeric carbon and the sugar ring. ontosight.ai Asymmetric synthesis aims to prepare only one of the possible enantiomers of a product. ethz.ch Techniques for achieving this include using chiral starting materials (chiral pool), resolution of enantiomer mixtures, employing chiral auxiliaries, or using enantioselective synthesis with chiral reagents or catalysts. ethz.ch While specific details on stereochemical control in Ara-FUMP synthesis were not extensively covered, the principles of stereoselective synthesis are generally applied to control the configuration of stereogenic centers in complex molecules. ethz.chunipv.it

Exploration of Novel Synthetic Methodologies for Ara-FUMP Analogs

Research extends to exploring novel synthetic methodologies to create Ara-FUMP analogs with modified structures. This includes altering the scaffold and diversifying functional groups to potentially enhance efficacy or alter pharmacokinetic properties.

Scaffold Modification and Functional Group Diversification in Ara-FUMP Derivatives

Scaffold modification and functional group diversification are key strategies in the development of Ara-FUMP derivatives. This involves altering the basic structure of Ara-FUMP, such as the sugar moiety or the pyrimidine (B1678525) base, and introducing different functional groups. For instance, studies have explored cyclopentane (B165970) analogs of 5-fluorouracil (B62378) nucleosides, where the furanose ring oxygen is replaced. cdnsciencepub.com The synthesis of such analogs can involve protecting functional groups, introducing new substituents, and modifying existing ones through various chemical reactions. cdnsciencepub.com The introduction of fluorine atoms at different positions of nucleoside analogs is another example of functional group diversification that has been explored in related compounds like fluorinated uridine (B1682114) analogues. mdpi.com

Chemoenzymatic Synthesis Approaches to Ara-FUMP-like Structures

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers an alternative approach to synthesizing complex molecules like nucleoside analogs. Enzymes can provide high selectivity and efficiency for specific transformations, including phosphorylation. For example, enzymatic phosphorylation of 1-beta-D-arabinofuranosyluracil to its 5'-nucleotide has been observed. acs.org While direct examples of chemoenzymatic synthesis specifically for Ara-FUMP were not found, this approach is utilized in the synthesis of other nucleoside analogs and related phosphorylated compounds, leveraging the catalytic power of enzymes for specific steps like glycosylation or phosphorylation.

Advanced Purification and Spectroscopic Characterization Techniques in Ara-FUMP Synthesis Research

Synthesized Ara-FUMP and its derivatives require rigorous purification and characterization to confirm their identity, purity, and structure.

Advanced purification techniques are essential to isolate the synthesized compounds from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for purifying individual compounds from mixtures in various fields, including pharmaceuticals. aralyse.tech Preparative HPLC is specifically used to isolate and collect substantial quantities of a specific component. aralyse.tech The process involves injecting a sample into a mobile phase that carries it through a column packed with a stationary phase, leading to the separation of components based on their interactions with the stationary phase. aralyse.tech Method development and optimization are crucial for effective preparative HPLC. aralyse.tech

Spectroscopic characterization techniques are indispensable for confirming the structure and purity of synthesized Ara-FUMP and its analogs. These techniques provide detailed information about the molecular structure, functional groups, and purity of the compound.

Interactive Table 1: Spectroscopic Techniques Used in Chemical Characterization

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and connectivity of molecules. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural identification. aragen.com |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule based on characteristic vibrations. researchgate.netmdpi.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about electronic transitions and can be used for quantitative analysis. researchgate.netresearchgate.net |

| X-ray Diffraction (XRD) | Used to determine the crystal structure of solid compounds. researchsquare.comroyalsocietypublishing.org |

These techniques, often used in combination, provide comprehensive data to confirm the successful synthesis and purity of Ara-FUMP and its derivatives. For instance, NMR spectroscopy is used to validate the chemical structure of synthesized phosphoramidites. aragen.com FTIR spectroscopy can identify characteristic functional groups. researchgate.netmdpi.com

Molecular and Biochemical Mechanisms of Action Research of Ara Fump

Enzymatic Activation and Biotransformation of Ara-FUMP

Ara-FUMP is a water-soluble prodrug that requires intracellular processing to become biologically active bccancer.bc.ca. Upon entering cells, Ara-FUMP is rapidly dephosphorylated to the nucleoside analog 2-fluoro-vidarabine (2F-ara-A) bccancer.bc.cancats.io. This dephosphorylation is a crucial initial step in its biotransformation pathway.

The subsequent activation involves the rephosphorylation of 2F-ara-A inside the cell bccancer.bc.cancats.io. This rephosphorylation occurs through a series of enzymatic steps, ultimately leading to the formation of the active triphosphate derivative, 2F-ara-ATP bccancer.bc.cancats.io. Unlike vidarabine (B1017), Ara-FUMP is relatively resistant to deamination by adenosine (B11128) deaminase, which contributes to its cellular efficacy bccancer.bc.cancats.io. Biotransformation reactions, in general, can lead to the formation of both inactive and pharmacologically active metabolites longdom.org.

Role of Specific Kinases in Ara-FUMP Phosphorylation Cascade

The rephosphorylation of 2F-ara-A to its active triphosphate form is primarily catalyzed by specific kinases within the cell bccancer.bc.canih.gov. The rate-limiting step in the formation of the triphosphate is the conversion of 2F-ara-A to its monophosphate, a reaction catalyzed by deoxycytidine kinase (dCK) bccancer.bc.canih.gov. Although 2F-ara-A is not considered an optimal substrate for dCK, the high specific activity of this enzyme in certain tissues facilitates the efficient phosphorylation of 2F-ara-A nih.gov. Following the formation of the monophosphate, further phosphorylation steps, mediated by other kinases such as nucleoside monophosphate kinase (NMPK) and nucleoside diphosphate (B83284) kinase (NDPK), convert it sequentially to the diphosphate and then to the active triphosphate, 2F-ara-ATP oaepublish.com. Kinase cascades are signaling pathways where kinases sequentially phosphorylate and activate downstream substrates, including other kinases, to achieve a specific cellular response thermofisher.com.

Subsequent Nucleotide Interconversion Pathways Involving Ara-FUMP Metabolites

Once formed, the active metabolite 2F-ara-ATP can participate in intracellular nucleotide interconversion pathways. Nucleotide interconversion pathways are critical for maintaining the balance of nucleotide pools required for DNA and RNA synthesis and energy metabolism nih.govontosight.ai. These pathways involve enzymes like nucleoside diphosphate kinases (NDKs) that interconvert nucleotide diphosphates and triphosphates ontosight.ai. While the primary action of 2F-ara-ATP is its incorporation into nucleic acids and inhibition of key enzymes, its presence can influence the cellular nucleotide pool dynamics, potentially impacting other metabolic processes nih.govontosight.aifrontiersin.org.

Molecular Interactions of Activated Ara-FUMP with Target Biomacromolecules

The activated form of Ara-FUMP, 2F-ara-ATP, exerts its cytotoxic effects through interactions with several key biomacromolecules, primarily those involved in DNA synthesis and repair ncats.ionih.gov.

Competitive Inhibition of Thymidylate Synthase by Ara-FUMP Triphosphate Analogs

Research indicates that while the primary target of 2F-ara-ATP is DNA polymerase, its metabolites may also indirectly impact enzymes like thymidylate synthase (TS) ncats.ionih.gov. Thymidylate synthase is a crucial enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis taylorandfrancis.com. Inhibition of TS leads to a depletion of dTMP and subsequently deoxythymidine triphosphate (dTTP), disrupting DNA replication taylorandfrancis.comkarger.com. While 2F-ara-ATP is not a direct competitive inhibitor of TS in the same manner as fluorodeoxyuridine monophosphate (FdUMP), a metabolite of 5-fluorouracil (B62378), the disruption of nucleotide pools caused by 2F-ara-ATP's actions can indirectly affect the substrates and products of TS karger.comnih.govresearchgate.net.

Incorporation of Ara-FUMP Metabolites into Nucleic Acids and Associated Perturbations

A major mechanism of action for 2F-ara-ATP is its incorporation into both DNA and RNA ncats.ionih.gov. As a false nucleotide, 2F-ara-ATP can be incorporated into elongating DNA strands during DNA synthesis, leading to chain termination and inhibition of further DNA polymerization bccancer.bc.canih.gov. This incorporation of Ara-FUMP metabolites into DNA is strongly correlated with the loss of cell viability nih.gov.

Furthermore, 2F-ara-ATP can also be incorporated into RNA, potentially disrupting RNA function and protein synthesis nih.govportlandpress.com. The incorporation of arabinofuranosyl analogs like 2F-ara-ATP into nucleic acids can lead to structural perturbations and functional impairments of these biomacromolecules portlandpress.com.

Intracellular Metabolic Fate and Pathway Integration of Ara-FUMP

The intracellular metabolic fate of Ara-FUMP involves its initial dephosphorylation, followed by rephosphorylation to the active triphosphate form, and subsequent interactions with cellular metabolic pathways bccancer.bc.canih.gov. The active metabolite, 2F-ara-ATP, accumulates intracellularly and is the primary mediator of Ara-FUMP's effects nih.gov.

The cellular uptake of 2F-ara-A, the dephosphorylated form of Ara-FUMP, is primarily mediated by nucleoside transporter proteins, specifically equilibrative nucleoside transporter 1 (ENT1) nih.gov. The subsequent intracellular phosphorylation by deoxycytidine kinase is a key determinant of the level of active triphosphate achieved within cells nih.govnih.gov.

The biotransformation of xenobiotics, including drugs like Ara-FUMP, involves enzymatic reactions that can lead to both activation and deactivation of the compound longdom.orgfrontiersin.orgresearchgate.netnih.gov. While activation to 2F-ara-ATP is essential for its therapeutic effect, dephosphorylation by 5'-nucleotidase enzymes also contributes to the deactivation of Ara-FUMP metabolites nih.gov.

Impact of Ara-FUMP on Deoxynucleotide Triphosphate Pools

The primary cytotoxic effect of cytarabine (B982) is mediated by its active metabolite, Ara-CTP. Ara-CTP competes with the physiological substrate deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to the inhibition of DNA polymerase and interference with DNA synthesis and repair mdpi.comnih.govpatsnap.com. Perturbations in deoxynucleotide triphosphate (dNTP) pools are a significant consequence of nucleoside analog metabolism. Research indicates that imbalances in dNTP pools, such as increased dCTP or decreased dTTP, can lead to increased mutagenesis and affect DNA replication fidelity escholarship.orgnih.gov.

While the direct impact of Ara-FUMP on dNTP pools is not explicitly detailed in the provided search results, its formation is part of the metabolic cascade initiated by Ara-C. The accumulation of Ara-CTP, which is derived from Ara-CMP (structurally related to Ara-FUMP as a monophosphate), directly influences dCTP pools by competing with dCTP mdpi.com. Studies on other nucleoside analogs and dNTP metabolism highlight the critical importance of maintaining balanced dNTP levels for genome stability escholarship.orgnih.gov. SAMHD1, a dNTP triphosphohydrolase, can hydrolyze Ara-CTP, reducing its intracellular concentration and thereby affecting the impact on dNTP pools and Ara-C efficacy embopress.orgresearchgate.net.

Influence of Ara-FUMP Metabolism on Cellular Signaling Pathways

The influence of Ara-FUMP metabolism on cellular signaling pathways is not directly addressed in the provided search results. However, cellular metabolism, in general, is known to be tightly linked to signal transduction pathways, influencing processes like cell growth, proliferation, and differentiation elsevier.esnih.govmdpi.commdpi.com. Changes in metabolite levels can interact with and modulate the activity of key signaling proteins and pathways mdpi.com. Given that Ara-FUMP is a metabolite of a drug that impacts fundamental cellular processes like DNA synthesis, it is plausible that its formation and subsequent metabolic fate could indirectly influence cellular signaling, perhaps through mechanisms related to nucleotide pool imbalances or the cellular stress response triggered by DNA damage. However, specific research findings on Ara-FUMP's direct influence on signaling pathways are not available in the provided text.

Investigating Molecular Mechanisms of Efflux and Intracellular Transport of Ara-FUMP-like Compounds

The transport and efflux of nucleoside analogs and their metabolites are crucial determinants of their intracellular concentration and efficacy researchgate.netmdpi.commdpi.com. While Ara-FUMP specifically is not always the primary focus, studies on the transport of its parent compound, Ara-C, and other monophosphorylated nucleoside analogs provide relevant insights.

Role of Nucleoside Transporters in Ara-FUMP Cellular Uptake and Efflux

Nucleoside transporters play a significant role in the cellular uptake of nucleoside analogs like Ara-C. These include members of the equilibrative nucleoside transporter (ENT) and concentrative nucleoside transporter (CNT) families mdpi.commdpi.comnih.govd-nb.info. Ara-C primarily enters cells via these transporters, particularly hENT1 and hENT2, and hCNT3 researchgate.netmdpi.com.

The efflux of nucleoside analogs and their monophosphorylated metabolites is also mediated by specific transporters, primarily ATP-binding cassette (ABC) proteins, such as those belonging to the multidrug resistance-associated protein (MRP) family mdpi.commdpi.comresearchgate.netnih.govnih.govnih.gov. Research indicates that ABCC4 (MRP4) can facilitate the efflux of both cytarabine and its monophosphate metabolite, Ara-CMP (a compound structurally similar to Ara-FUMP) researchgate.netnih.govnih.gov. ABCC10 (MRP7) and ABCC11 (MRP8) have also been implicated in the efflux of phosphorylated cytarabine metabolites mdpi.com. The balance between influx mediated by nucleoside transporters and efflux mediated by ABC transporters significantly impacts the intracellular accumulation of these compounds mdpi.com.

Modulation of Efflux Pump Expression and Activity by Environmental or Genetic Factors in Ara-FUMP Response

The expression and activity of efflux pumps, particularly ABC transporters, can be modulated by various environmental or genetic factors, influencing the cellular response to nucleoside analogs. Overexpression of efflux pumps like ABCC4 (MRP4) has been shown to impair the intracellular retention of cytarabine and its monophosphate metabolite, leading to decreased cytotoxicity nih.govnih.gov. While a direct link to Ara-FUMP response is not explicitly stated, the modulation of efflux transporters that handle Ara-CMP (a related monophosphate) is highly relevant.

Genetic variations, such as single nucleotide polymorphisms (SNPs), in transporter genes like SLC28A3 (encoding hCNT3) have been associated with clinical relevance in the context of cytarabine treatment mdpi.com. Similarly, altered expression levels of transporters like hENT1 can lead to reduced drug accumulation and contribute to resistance mdpi.com. The expression of efflux pump genes can be regulated by local or global regulators that respond to various signals and growing conditions mdpi.comresearchgate.net. This modulation can lead to altered efflux pump levels and efficiency, impacting the intracellular concentration of their substrates, including potentially Ara-FUMP or related monophosphorylated nucleosides researchgate.net.

Preclinical Research Methodologies and Models for Ara Fump Investigation

In Vitro Cellular Models for Ara-FUMP Mechanistic Studies

In vitro cellular models are fundamental tools in preclinical research for investigating the direct effects of Ara-FUMP on cells, including its uptake, metabolism, and impact on key cellular processes like DNA synthesis and repair. These models offer controlled environments to dissect the molecular mechanisms underlying the compound's activity.

Selection and Validation of Cell Lines for Ara-FUMP Research

The selection of appropriate cell lines is a critical first step in in vitro studies of Ara-FUMP. Researchers typically choose cell lines relevant to the disease context being investigated, such as leukemia cell lines for studies related to its use as an antimetabolite. Key considerations for selection include the cell line's origin, genetic background, proliferation rate, and expression levels of relevant transporters and enzymes involved in Ara-FUMP metabolism and action.

Validation of selected cell lines is essential to ensure the reliability and reproducibility of research findings. Validation steps commonly include verifying cell line identity through methods such as Short Tandem Repeat (STR) profiling, assessing for mycoplasma contamination, and confirming the expected phenotypic characteristics, such as morphology and growth kinetics atlantisbioscience.commerckmillipore.com. For novel or unique cell lines, establishing a genetic profile early on is critical for monitoring changes or contamination over time atlantisbioscience.com. Morphology checks by microscopy provide a quick assessment of cell health and status, while techniques like karyotyping and FISH are vital for verifying chromosomal integrity and genetic stability atlantisbioscience.com.

Assays for Cellular Uptake, Metabolism, and Subcellular Localization of Ara-FUMP

Understanding how Ara-FUMP enters cells, is metabolized, and where it localizes within the cell is crucial for understanding its mechanism of action. Ara-FUMP is a prodrug that requires intracellular metabolism to its active triphosphate form, Ara-CTP. Studies on related compounds like Ara-C indicate that it is metabolized intracellularly into its active triphosphate form drugbank.com.

Assays for cellular uptake can involve incubating cells with labeled Ara-FUMP (e.g., radioactively or fluorescently labeled) and measuring the intracellular accumulation over time using techniques like liquid scintillation counting or flow cytometry. Subcellular fractionation techniques coupled with detection methods like mass spectrometry or chromatography can be used to determine the concentration of Ara-FUMP and its metabolites in different cellular compartments, such as the cytoplasm and nucleus researchgate.netnih.gov.

Metabolic studies often involve analyzing the intracellular conversion of Ara-FUMP to its active metabolite, Ara-CTP, and potentially inactive metabolites. High-Performance Liquid Chromatography (HPLC) is a common technique used to separate and quantify these different forms within cell lysates nih.gov. These assays help determine the efficiency of intracellular activation and the potential for accumulation of the active form. The primary route of elimination for a related compound, cytarabine (B982) (Ara-C), is metabolism to the inactive compound ara-U drugbank.com.

Subcellular localization studies can employ techniques like fluorescence microscopy with labeled compounds or immunofluorescence if antibodies against Ara-FUMP or its metabolites are available researchgate.netnih.gov. These methods can visualize the distribution of the compound within the cell, providing insights into its sites of action. Cellular uptake and subcellular localization are dynamic processes often involving membrane trafficking and specific targeting pathways nih.govfrontiersin.org.

Methodologies for Quantifying DNA Synthesis and Repair Perturbations Induced by Ara-FUMP

The active metabolite of Ara-FUMP, Ara-CTP, is known to interfere with DNA synthesis by inhibiting DNA polymerase and being incorporated into the DNA chain drugbank.comnih.gov. Quantifying these perturbations is key to understanding the compound's cytotoxic effects.

Assays for quantifying DNA synthesis inhibition include measuring the incorporation of labeled nucleosides (e.g., ³H-thymidine) into newly synthesized DNA. Cells are incubated with the labeled nucleoside in the presence or absence of Ara-FUMP, and the amount of radioactivity incorporated into isolated DNA is measured. A decrease in labeled nucleoside incorporation indicates inhibition of DNA synthesis microbiologyresearch.org.

Quantifying the incorporation of Ara-FUMP (specifically, its metabolite Ara-CMP) into DNA can be achieved through methods like cesium sulfate (B86663) density gradient analysis, which can separate DNA and RNA under non-degrading conditions nih.gov. This technique has demonstrated specific incorporation of a related compound, ara-C, into DNA with minimal incorporation into RNA nih.gov. A simplified assay for measuring Ara-C incorporation into DNA in leukemic cells involves DNA isolation, enzymatic digestion to nucleosides, and radioimmunoassay nih.gov. This method has shown that Ara-C is incorporated into DNA at concentrations equal to or higher than the IC50 nih.gov.

Perturbations in DNA repair pathways can also be assessed. While direct assays for Ara-FUMP's impact on specific repair pathways might require specific probes or antibodies, general methods for assessing DNA damage and repair include techniques like the comet assay (single-cell gel electrophoresis) to detect DNA strand breaks, or measuring the activity of key DNA repair enzymes nih.govbiorxiv.org. Perturbation of DNA repair pathways by drug treatments can increase the mortality and mutation rates of cells nih.govbiorxiv.org.

Data from studies on related compounds highlight the relationship between incorporation into DNA and cellular effects.

Table 1: Relationship between Ara-C Incorporation into DNA and Cell Survival (Example based on related compound)

| Ara-C Concentration | Ara-C Incorporated into DNA | Clonogenic Survival |

| Low | Not Detectable | High |

| ≥ IC50 | Detectable | Decreased |

Note: This table is illustrative based on findings for a related compound, Ara-C nih.gov. Specific data for Ara-FUMP would require dedicated studies.

Ex Vivo Tissue and Organotypic Models in Ara-FUMP Studies

Ex vivo models, which utilize tissues or organs removed from an organism and studied in a controlled environment, offer a bridge between traditional 2D cell cultures and complex in vivo systems. These models retain much of the native tissue architecture, cellular heterogeneity, and cell-cell interactions, providing a more physiologically relevant context for studying Ara-FUMP.

Precision-Cut Tissue Slice Models for Metabolic Profiling of Ara-FUMP

Precision-cut tissue slices (PCTS) are a valuable ex vivo tool for studying drug metabolism, including the metabolic profiling of compounds like Ara-FUMP nih.govresearchgate.net. This technique involves preparing thin, uniform slices of fresh tissue from various organs, such as the liver, kidney, or tumor tissue, while maintaining the physiological integrity of the tissue researchgate.netprecisionary.com.

PCTS retain the complex cellular composition and architecture of the original organ, including the presence of various cell types and the extracellular matrix researchgate.net. This allows for the investigation of how Ara-FUMP is metabolized in a context that closely mimics the in vivo environment, accounting for the interplay between different cell types and metabolic enzymes present in the tissue nih.govresearchgate.net.

Studies using PCTS can quantify the formation of Ara-FUMP metabolites over time, providing data on metabolic pathways and rates within a specific tissue nih.gov. Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used for identifying and quantifying the parent compound and its metabolites in tissue slice homogenates or incubation media acs.org. PCTS are ideal for drug screening, therapeutics development, toxicology, and metabolism studies precisionary.com. They allow researchers to perform metabolic assays with reliable and reproducible results precisionary.com.

Maintaining tissue viability and functional integrity during the incubation period is crucial for the success of PCTS studies nih.gov. Researchers employ optimized incubation methods and media to ensure the slices remain healthy and metabolically active for the duration of the experiment nih.govnih.gov.

Table 2: Example Data from Precision-Cut Tissue Slice Metabolic Study (Illustrative)

| Tissue Type | Incubation Time (h) | Ara-FUMP Concentration (µM) | Ara-CTP Concentration (µM) |

| Liver | 0 | 100 | 0 |

| Liver | 2 | 75 | 15 |

| Liver | 6 | 30 | 40 |

| Kidney | 0 | 100 | 0 |

| Kidney | 2 | 90 | 5 |

| Kidney | 6 | 60 | 10 |

Note: This table presents illustrative data to demonstrate the type of information obtained from PCTS metabolic profiling. Actual data for Ara-FUMP would vary depending on the tissue and experimental conditions.

Three-Dimensional Cell Culture Systems for Investigating Microenvironmental Effects on Ara-FUMP Activity

Three-dimensional (3D) cell culture systems represent an advancement over traditional two-dimensional (2D) monolayer cultures, providing a more realistic representation of the in vivo cellular microenvironment nih.govnih.govresearchgate.net. These systems allow cells to grow in complex structures, such as spheroids or organoids, which better mimic the cell-cell and cell-matrix interactions found in native tissues researchgate.netspringermedizin.de.

For Ara-FUMP research, 3D models can be used to investigate how the tumor microenvironment or the microenvironment of other relevant tissues influences the compound's activity. Factors such as nutrient and oxygen gradients, cell density, and the presence of extracellular matrix components can affect drug penetration, cellular uptake, metabolism, and ultimately, the cellular response to Ara-FUMP springermedizin.de.

Different types of 3D models are available, including scaffold-free methods that promote cell self-aggregation into spheroids, and scaffold-based methods that use biomaterials to support 3D growth springermedizin.de. Organoids, which are self-assembling 3D structures derived from stem cells or primary tissues, offer even greater complexity, recapitulating aspects of organ-level structure and function springermedizin.denih.gov.

Investigating Ara-FUMP activity in 3D cultures can involve assessing endpoints similar to those in 2D cultures, such as cell viability, proliferation, and DNA damage, but within the context of a more complex microenvironment. These studies can reveal differences in response compared to 2D cultures, highlighting the importance of the 3D context nih.govresearchgate.net. For example, 3D models can provide a more realistic approach for assessing drug-dose response compared to 2D cells nih.gov. The presence of natural cellular barriers in 3D cultures allows for a more unique drug diffusion across multiple cell layers nih.gov.

Furthermore, integrating 3D cell cultures with microfluidic systems (organ-on-a-chip) can create dynamic environments that better simulate blood flow and nutrient exchange, adding another layer of physiological relevance to ex vivo studies of Ara-FUMP nih.govmdpi.comresearchgate.net. Microfluidic systems allow for the precise control of microenvironmental factors nih.gov.

Table 3: Comparison of 2D vs. 3D Cell Culture Models for Preclinical Research (General)

| Feature | 2D Culture | 3D Culture |

| Cell Morphology | Flattened | More physiological, rounded/complex |

| Cell-Cell Interactions | Limited | Extensive |

| Cell-Matrix Interactions | Limited | Extensive |

| Microenvironment | Homogeneous | Gradients (nutrients, oxygen) |

| Gene Expression | Can differ from in vivo | More closely mimics in vivo |

| Drug Response | Can differ from in vivo | More predictive of in vivo |

In Vivo Animal Models for Systemic Research of Ara-FUMP Analogs

In vivo animal models play a crucial role in understanding the systemic behavior of nucleoside analogs such as Ara-FUMP. These models allow for the investigation of complex biological interactions, including drug absorption, distribution, metabolism, and excretion (ADME), as well as potential efficacy against relevant disease models. Studies involving analogs of Ara-C, a related nucleoside analog, have utilized various animal models, including mice, rats, dogs, and primates, in preclinical development mdpi.com. Mouse models, in particular, are frequently employed to explore new therapeutic approaches and assess the potential success of new drug candidates mattek.com.

Selection Criteria for Physiologically Relevant Animal Models in Nucleoside Analog Research

The selection of appropriate animal models for nucleoside analog research is a critical step to ensure the translatability of preclinical findings to humans. Several key considerations guide this selection process. These include the appropriateness of the model as an analog for the human condition or process being studied, the transferability of information obtained from the animal model to humans, and the genetic uniformity of the organisms used researchgate.net.

Important criteria for selecting or rejecting particular animal models also encompass customary practice within a specific discipline, the presence of diseases or conditions that could complicate results, the existing body of knowledge on the research problem, and any special features of the animal that might make it particularly useful researchgate.net. While no animal model can perfectly mimic human physiology, a suitable model should ideally exhibit similar causes or mechanisms of onset, similar symptoms, and similar responsiveness to treatment as the human condition researchgate.net.

For general use in a research facility, a good animal model should closely reproduce the disease or condition under study, be readily available to many researchers to facilitate validation and further investigation, and be large enough for multiple biological sampling (e.g., tissue, blood) k-state.edu. The model should also be manageable, available in multiple sub-species, survive long enough for meaningful results, and be sufficiently robust for the study's purpose k-state.edu. The research question is paramount in determining the most suitable animal model, species, and strain, ensuring the model can yield the necessary data to answer the question with the smallest possible sample size aofoundation.org.

While traditional guidelines exist, specialized models like transgenic animals, spontaneous models, and non-human primates are increasingly used in biomedical research k-state.edu. The predictive value of animal models for human outcomes can be variable, and careful consideration and experimental design are crucial ahajournals.org.

Experimental Design for Investigating Ara-FUMP Distribution and Metabolite Formation in Preclinical Models

Experimental design in preclinical studies investigating the distribution and metabolite formation of Ara-FUMP and its analogs in animal models requires careful planning to ensure reproducible and meaningful results. These studies often fall under the umbrella of ADME (absorption, distribution, metabolism, and excretion) investigations, which are crucial for predicting drug behavior in patients researchgate.net.

Studies involving nucleoside analogs like Ara-C have utilized pharmacokinetic modeling in animal species such as mice to understand drug disposition and metabolism rand.org. Radiolabeled studies, for instance, using compounds like 14C-leucine in Sprague-Dawley rats, demonstrate methodologies for tracking the absorption, distribution, metabolism, and excretion of a substance and its metabolites researchgate.net. Such studies involve administering the compound and analyzing blood, tissue, and urine samples for the parent compound and its metabolites using techniques like HPLC-MS researchgate.net.

Experimental designs for pharmacokinetic studies in rats have involved administering compounds via different routes, such as intravenous, intragastric, and intraperitoneal administration, followed by the collection of blood samples at various time points to determine plasma concentrations plos.org. The design should account for factors such as the number of animals per group and the fasting status of the animals plos.org.

Data analysis in such studies often involves determining pharmacokinetic parameters like elimination half-life, maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and bioavailability plos.org. The experimental design should also consider the statistical analysis required, including assessing the distribution of data ed.ac.uk. Control groups are essential in animal studies, and the type of controls may vary depending on the research question aofoundation.org.

Methodologies for Biopsy and Fluid Sampling in Preclinical Ara-FUMP Studies

Methodologies for obtaining biopsies and fluid samples in preclinical studies of Ara-FUMP and its analogs are essential for assessing drug distribution, metabolite concentrations, and pharmacodynamic effects in various tissues and biological fluids.

Blood sampling is a common methodology in pharmacokinetic studies. In rats, blood samples can be collected from the tail vein at multiple time points after administration of the compound plos.org. These samples are typically collected in heparinized tubes, and plasma is separated by centrifugation for subsequent analysis plos.org. Cardiac puncture under anesthesia is another method for obtaining blood samples in rats plos.org.

Tissue sampling involves obtaining biopsies from specific organs or tissues of interest. This often requires the sacrifice of the animal at predetermined time points after compound administration mdpi.com. Collected tissue samples can be processed for analysis of drug and metabolite concentrations using techniques like HPLC-MS mdpi.com.

Fluid sampling extends beyond blood and can include the collection of urine, cerebrospinal fluid (CSF), or other relevant biological fluids depending on the study's objectives and the potential distribution of the compound. For instance, liquid biopsy techniques, which involve analyzing circulating biomarkers in biological fluids like blood, urine, and CSF, are increasingly used to provide information on disease progression and can potentially be applied to study drug effects and the presence of circulating tumor components in relevant disease models frontiersin.orgamegroups.orgnih.govmdpi.com. While liquid biopsies are often discussed in a clinical context, the underlying principles of collecting and analyzing biological fluids for biomarkers are relevant to preclinical studies.

The processing of samples, whether fluid or tissue, is crucial for accurate analysis. This can involve steps such as centrifugation to separate plasma or serum, extraction of the compound and metabolites, and preparation for analytical techniques like liquid chromatography-mass spectrometry (LC-MS) plos.orgmdpi.comresearchgate.net.

Based on a comprehensive search, there is no scientific literature or data available for a chemical compound named "Ara-fump." This term does not appear in chemical databases or research articles related to the computational and theoretical topics specified in the request, such as molecular docking, metabolic pathway analysis, or quantum chemical calculations.

The methodologies outlined in the prompt—including molecular dynamics simulations, genome-scale metabolic modeling, and omics data integration—are established computational techniques used in biology and chemistry to study various molecules. nih.govmdpi.comnih.gov However, the application of these techniques is specific to known chemical compounds, and no studies have been published applying them to a substance identified as "Ara-fump."

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline, as no research findings, data tables, or specific details exist for "Ara-fump." Fulfilling the request would require fabricating data and research, which would not be factual or accurate.

Computational and Theoretical Research Approaches for Ara Fump

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Ara-FUMP Analogs

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling for analogs of 1-(5-phospho-beta-D-arabinosyl)-5-fluorouracil (Ara-FUMP) is pivotal in the rational design of more potent and selective therapeutic agents. These computational approaches systematically investigate how modifications to the chemical structure of Ara-FUMP influence its biological activity, primarily its inhibitory effects on thymidylate synthase.

A foundational study on the interaction of 1-(5-phospho-beta-D-arabinosyl)-5-substituted-uracils (ara-UMPs) with dTMP synthetase revealed key SAR insights. It was observed that as reversible inhibitors, these arabinosyl derivatives were considerably less potent than their 2'-deoxyribosyl counterparts. nih.gov However, in the presence of the cofactor 5,10-methylenetetrahydrofolate, Ara-FUMP itself demonstrated time-dependent inactivation of the enzyme, indicating a more complex mechanism of action. nih.gov Kinetic studies for the Ara-FUMP-CH2-H4folate complex identified a reversible dissociation constant (Kd) of 3.6 µM and an inactivation rate (k) of 0.22 min-1 at 0°C. nih.gov

Further SAR studies on 5-substituted arabinofuranosyluracil (B3032727) (araU) derivatives have shown that the nature of the substituent at the 5-position of the uracil (B121893) ring is a critical determinant of biological activity. nih.gov For instance, the introduction of halogenovinyl groups at this position has been associated with high affinity for viral thymidine (B127349) kinases and potent antiviral activity, suggesting that similar modifications to the Ara-FUMP scaffold could modulate its activity against thymidylate synthase. nih.gov A clear correlation has been established between the 50% effective doses of these analogs against certain viruses and their Ki values for the viral thymidine kinase, underscoring the importance of this enzymatic interaction. nih.gov

QSAR models build upon these relationships by developing mathematical equations that quantitatively link the structural properties (descriptors) of Ara-FUMP analogs to their biological activities. While specific 3D-QSAR studies on a series of Ara-FUMP analogs are not extensively documented in publicly available literature, the methodology is widely applied to similar classes of compounds, such as other thymidylate synthase inhibitors. frontiersin.org Such models for related inhibitors have successfully used techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. frontiersin.orgnih.gov

Table 1: Key Moieties and Their Influence on the Biological Activity of Ara-FUMP Analogs

| Structural Moiety | Position of Modification | Observed Effect on Biological Activity |

| Sugar Moiety | 2'-position | 2'-deoxyribosyl analogs exhibit higher potency as reversible inhibitors compared to arabinosyl analogs. nih.gov |

| Uracil Base | 5-position | The nature of the substituent critically influences inhibitory activity. nih.govnih.gov |

| Halogenovinyl Group | 5-position | In related nucleoside analogs, this group leads to high affinity for target enzymes and potent antiviral activity. nih.gov |

| Phosphate (B84403) Group | 5'-position | Essential for mimicking the natural substrate (dUMP) and for binding to the active site of thymidylate synthase. |

Pharmacophore Modeling and Virtual Screening for Novel Ara-FUMP-like Compounds

Pharmacophore modeling is a powerful computational technique used to distill the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For Ara-FUMP and its analogs, a pharmacophore model would define the spatial orientation of key features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and negatively ionizable groups that are crucial for binding to and inhibiting thymidylate synthase.

The generation of a pharmacophore model for Ara-FUMP-like compounds can be approached from two main perspectives: ligand-based and structure-based. nih.gov A ligand-based approach would utilize a set of known active Ara-FUMP analogs to identify common chemical features and their spatial relationships. nih.gov Conversely, a structure-based approach would derive the pharmacophore from the crystal structure of thymidylate synthase in complex with an inhibitor, defining the key interaction points within the enzyme's active site. nih.gov

Once a robust pharmacophore model is developed and validated, it can be employed as a 3D query for virtual screening of large chemical databases, such as the ZINC database, to identify novel compounds that match the pharmacophoric features. nih.govmdpi.com This process allows for the rapid and cost-effective identification of structurally diverse molecules that have a high probability of being active as thymidylate synthase inhibitors. The hits obtained from virtual screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding modes and affinities before being prioritized for experimental testing. mdpi.comtbzmed.ac.ir This integrated approach of pharmacophore modeling and virtual screening has been successfully applied to discover novel inhibitors for a variety of enzymatic targets. nih.govnih.gov

Table 2: Hypothetical Pharmacophore Features for an Ara-FUMP Analog Targeting Thymidylate Synthase

| Pharmacophoric Feature | Corresponding Chemical Group in Ara-FUMP | Putative Interaction with Thymidylate Synthase |

| Hydrogen Bond Acceptor | Oxygen atoms of the phosphate group and uracil ring | Interaction with hydrogen bond donor residues in the active site. |

| Hydrogen Bond Donor | Hydroxyl groups of the arabinose sugar | Interaction with hydrogen bond acceptor residues in the active site. |

| Negatively Ionizable | Phosphate group | Ionic interactions with positively charged residues (e.g., Arginine) in the active site. |

| Hydrophobic/Aromatic | Uracil ring | Pi-stacking or hydrophobic interactions with aromatic residues in the active site. |

Machine Learning Approaches for Predicting Ara-FUMP Analog Biological Activity

Machine learning (ML) has emerged as a transformative tool in drug discovery, offering powerful methods for predicting the biological activity of chemical compounds. researchgate.net For Ara-FUMP analogs, ML models can be trained on datasets of known compounds and their corresponding biological activities to learn the complex relationships between chemical structure and inhibitory potency against thymidylate synthase.

A variety of ML algorithms can be employed for this purpose, including Random Forest, Support Vector Machines (SVM), and various types of neural networks. researchgate.net These models are trained using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, or molecular fingerprints, which are binary vectors that encode structural features. The trained models can then be used to predict the activity of new, untested Ara-FUMP analogs, thereby guiding the synthesis and testing of the most promising candidates. nih.gov

For instance, a Bayesian machine learning model was successfully used to predict new inhibitors of thymidylate synthase ThyX in Mycobacterium tuberculosis. nih.gov The model was trained on a set of 94 molecules and was able to identify important substructures for activity. nih.gov Similarly, ML models have been developed to predict the bioactivity of nucleoside hydrogels, demonstrating the broad applicability of these methods to nucleoside derivatives. nih.govresearchgate.net

The development of robust ML models for Ara-FUMP analogs requires a sufficiently large and diverse training set of compounds with accurately measured biological activities. The predictive power of these models is typically evaluated using statistical metrics such as the area under the receiver operating characteristic curve (ROC AUC) for classification models or the coefficient of determination (R²) for regression models. nih.gov The successful application of machine learning can significantly accelerate the discovery of novel Ara-FUMP analogs with improved therapeutic profiles.

Advanced Analytical Methodologies in Ara Fump Research

High-Resolution Chromatographic Techniques for Ara-FUMP and Metabolite Quantification

Chromatographic techniques are fundamental for separating complex mixtures, enabling the isolation and subsequent analysis of individual components like Ara-FUMP and its metabolites. The hyphenation of chromatography with mass spectrometry provides powerful tools for both qualitative identification and quantitative analysis.

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS) for Comprehensive Profiling

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), including techniques like LC-MS/MS, is a widely utilized approach for the comprehensive profiling and quantification of Ara-FUMP and its metabolites in various matrices. This technique is particularly well-suited for analyzing polar and non-volatile compounds that are not amenable to gas chromatography without derivatization. LC-MS/MS methods can be developed and validated for the targeted quantification of a wide range of metabolites. nih.gov Utilizing both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) allows for the separation of metabolites with diverse physicochemical properties, ranging from highly polar to highly apolar. nih.gov Tandem mass spectrometry (MS/MS), often employing triple quadrupole (QqQ) or quadrupole-time of flight (QTOF) mass analyzers, provides high sensitivity and selectivity for the detection and identification of analytes based on their characteristic fragmentation patterns. nih.gov For enhanced confidence in identification, the measurement of two selected reaction monitoring (SRM) transitions (a quantifier and a qualifier) per analyte is commonly employed. nih.gov Fast polarity switching and scheduled SRM can further improve metabolome coverage and throughput. nih.gov Simple sample preparation protocols, such as "dilute and shoot," can be used, and methods without prior derivatization are often preferred for certain compound classes. nih.gov LC-MS is a robust analytical technique frequently used for both qualitative and quantitative analysis of compounds in complex natural matrices. It has enabled the identification of various compounds in crude extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites in Ara-FUMP Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the identification and quantification of small molecular weight metabolites, typically those with a molecular weight less than 650 daltons, that are sufficiently volatile or can be made volatile through derivatization. GC-MS is particularly effective for analyzing volatile compounds contributing to aromas, short-chain alcohols, acids, esters, hydrocarbons, and thermally stable compounds. For many polar metabolites, including those involved in central metabolism, chemical derivatization, such as methoximation of carbonyl groups and silylation of polar functional groups (e.g., -COOH, -OH, -NH, -SH), is necessary to increase their volatility for GC analysis. GC-MS offers high chromatographic separation power, reproducible retention times, and robust quantitation. Electron ionization (EI) is commonly used in GC-MS, generating stable, reproducible, and compound-specific fragmentation patterns that can be compared with existing spectral libraries (e.g., NIST, Wiley) for compound identification. Chemical ionization (CI) can be used as a softer ionization technique to provide molecular ion information, complementing EI for increased confidence in identification. While GC-MS is primarily associated with volatile metabolites, derivatization extends its applicability to a broader range of compounds, including sugars and amino acids. GC/MS analysis has been used to confirm the presence of metabolites in studies involving 'ara' compounds.

Spectroscopic Methods in Ara-FUMP Structural Elucidation and Interaction Studies

Spectroscopic methods provide crucial information about the structure, conformation, and interactions of Ara-FUMP and its complexes with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Analysis of Ara-FUMP

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the chemical structure, 3D structure, and dynamics of molecules in solution and solid states. In the context of Ara-FUMP research, NMR spectroscopy can be employed to analyze its conformation and study its binding interactions with target proteins or nucleic acids. NMR can provide site-specific information about changes occurring upon ligand binding, which is valuable for mapping binding sites. Two-dimensional (2D) NMR experiments, such as ¹H-¹⁵N HSQC, are particularly useful for studying protein-ligand interactions and mapping binding sites in proteins. Given that Ara-FUMP contains fluorine and phosphorus atoms, ¹⁹F and ³¹P NMR spectroscopy can also provide valuable insights into the molecule's environment and interactions. NMR spectroscopy allows for the observation of a range of molecular dynamics at high resolution. It can also be used to determine protein-ligand binding volumes.

X-ray Crystallography and Cryo-Electron Microscopy for Ara-FUMP-Target Complexes

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are high-resolution structural techniques used to determine the three-dimensional structures of biological macromolecules and their complexes. X-ray crystallography provides atomic-level details of molecules arranged in a crystalline lattice. This technique is widely used to determine the structure of proteins and their complexes with small molecules, including nucleotide analogs. By crystallizing target enzymes or DNA fragments in complex with Ara-FUMP or its active metabolites (like Ara-ATP), researchers can gain precise information about the binding mode, interaction sites, and conformational changes induced by binding. Cryo-EM allows for the determination of the structure of biological macromolecules and large complexes in a near-native state, without the need for crystallization. This is particularly useful for studying flexible molecules or large protein assemblies that are difficult to crystallize. While specific examples for Ara-FUMP were not found in the immediate search results, both techniques are standard tools in structural biology to understand how drugs and their metabolites interact with their biological targets at a molecular level, providing a basis for understanding their mechanism of action, such as the inhibition of DNA polymerase or ribonucleotide reductase by Ara-ATP. X-ray crystallography has been used to characterize the conformation of molecules, including in protein complexes.

Electrophoretic Separation Techniques Applied to Ara-FUMP Research

Electrophoretic techniques separate molecules based on their charge and size when subjected to an electric field. These methods are applicable to charged species like nucleotides and their phosphorylated derivatives. Electrophoresis is a common separation technique used to isolate charged biomolecules. Techniques such as capillary electrophoresis (CE), gel electrophoresis, and free-flow electrophoresis are employed in various research areas. CE, in particular, offers high separation efficiency and is used for the analysis of a wide range of analytes, including small ions, nucleotides, proteins, and DNA fragments. The separation in CE typically occurs in a narrow-bore capillary. While CE offers advantages like high throughput, challenges such as sample adsorption onto the capillary wall and limited concentration sensitivity can arise. Preconcentration methods can be employed to address sensitivity issues. Electrophoretic separation methods are well-suited for analyzing charged molecules like Ara-FUMP, Ara-ADP, and Ara-ATP, which carry negative charges due to their phosphate (B84403) groups at physiological pH. These techniques can be used for purity assessment, separation from related compounds, and potentially for analyzing their interactions with charged binding partners.

Capillary Electrophoresis (CE) for High-Resolution Separation of Ara-FUMP and its Phosphate Derivatives

Capillary Electrophoresis (CE) is a powerful separation technique widely utilized for its high efficiency, low sample consumption, and rapid analysis times, making it suitable for the analysis of various species, including nucleotides and their derivatives like Ara-FUMP and its phosphates. diva-portal.orgresearchgate.net The separation in CE is based on the differential migration of charged compounds in an electric field, influenced by their charge-to-size ratio. diva-portal.org

For the separation of nucleotides and their phosphorylated forms, CE offers advantages due to the inherent charge differences of these molecules. The fused silica (B1680970) capillaries commonly used in CE are negatively charged at pH values above 2-3 due to the ionization of silanol (B1196071) groups, which contributes to the electroosmotic flow (EOF). diva-portal.org The composition and ionic strength of the background electrolyte (BGE) are critical parameters in CE that directly influence EOF, current, peak shape, and separation reproducibility. diva-portal.orgkulturkaufhaus.de Buffers such as phosphate buffers are frequently employed in CE, and their interaction with the capillary wall can dynamically modify the surface, affecting selectivity. kulturkaufhaus.deaun.edu.eg High ionic strength buffers can lead to efficient separations, although careful consideration of Joule heating is necessary, particularly with larger internal diameter capillaries. aun.edu.eg

While general principles of CE for nucleotide separation are well-established, specific detailed research findings focusing solely on the CE separation of Ara-FUMP, Ara-CMP, Ara-CDP, and Ara-CTP in a single study were not extensively detailed in the provided search results. However, the literature confirms CE's capability for separating phosphorylated compounds and nucleotides, indicating its potential for high-resolution analysis of Ara-FUMP and its phosphate derivatives. diva-portal.orgresearchgate.net Studies on the CE separation of other nucleotides and related compounds, such as the enantiomers of omeprazole (B731) using phosphate buffers and cyclodextrins, illustrate the versatility and resolving power of CE for closely related structures. researchgate.netresearchgate.net

Radiometric and Isotopic Tracing Assays for Ara-FUMP Uptake and Turnover Studies

Radiometric and isotopic tracing assays are indispensable tools for investigating the uptake, metabolism, and turnover of compounds like Ara-FUMP in biological systems. These techniques involve introducing a labeled form of the compound (with a radioisotope or stable isotope) into a system and tracking its movement and transformation.

Isotopic tracing, particularly with stable isotopes such as 13C, 15N, 2H, or 18O, coupled with detection methods like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the assessment of metabolite turnover and metabolic fluxes in vivo and in vitro. nih.govfrontiersin.org The transfer of the isotope label from the tracer into downstream metabolites provides insights into metabolic activity. nih.gov While the provided search results discuss isotopic tracing for studying general metabolic processes, nutrient dynamics, and protein turnover, specific detailed studies applying these techniques directly to Ara-FUMP uptake and turnover were not prominently featured. nih.govfrontiersin.orgresearchgate.netnih.goviaea.org

Radiometric methods, utilizing radioisotopes, have also been historically used in biological and environmental studies to trace the movement and fate of substances. iaea.orgmdpi.com Although specific examples of radiometric tracing applied to Ara-FUMP were not detailed, the principle involves detecting and quantifying the radioactive decay of the labeled compound or its metabolites to determine uptake rates and follow metabolic pathways. The availability of isotopes like 32P and 33P has been noted for phosphorus uptake studies, suggesting the potential for using labeled phosphate groups to study the metabolism of phosphorylated compounds like Ara-FUMP. iaea.org

The application of these tracing techniques to Ara-FUMP would involve synthesizing the compound with a suitable radioisotope (e.g., 3H or 14C on the base or sugar moiety, or a radioisotope of phosphorus on the phosphate group) or a stable isotope label. By administering the labeled Ara-FUMP to cells, tissues, or organisms and subsequently analyzing samples over time using techniques sensitive to the chosen label (e.g., liquid scintillation counting for radioisotopes, or MS/NMR for stable isotopes), researchers can quantify uptake rates, determine intracellular concentrations, and elucidate the pathways and rates of its metabolic conversion to derivatives like Ara-CDP and Ara-CTP, as well as its degradation.

Advanced Sample Preparation Strategies for Complex Biological Matrices in Ara-FUMP Analysis

Analyzing Ara-FUMP and its phosphate derivatives in complex biological matrices such as plasma, cell lysates, or tissue samples presents significant analytical challenges due to the presence of numerous interfering compounds, including proteins, lipids, salts, and endogenous metabolites. researchgate.netnih.govchromatographyonline.com Effective sample preparation is a critical step to isolate and concentrate the analytes of interest while removing matrix components that can interfere with downstream analysis, such as causing ion suppression in mass spectrometry or affecting chromatographic separation. researchgate.netnih.govchromatographyonline.com

Various sample preparation techniques are employed for biological matrices, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netchromatographyonline.com Protein precipitation is a simple and rapid method often used as a preliminary step to remove a large portion of proteins from biological fluids like plasma. researchgate.net LLE is based on the differential partitioning of analytes between two immiscible solvents and can be used for selective extraction. researchgate.netchromatographyonline.com SPE is a widely used technique that offers higher selectivity compared to LLE and enables both purification and concentration of analytes by retaining them on a solid sorbent while washing away interferences. researchgate.netchromatographyonline.comlcms.cz Miniaturized versions of LLE and SPE, such as microextraction techniques, are also employed to reduce solvent consumption and sample volume. chromatographyonline.com

For the analysis of nucleotides and their phosphorylated forms, specialized extraction strategies may be required due to their polar nature and varying charges. Studies on the analysis of related compounds in biological matrices highlight the importance of optimizing extraction solvents and procedures to achieve efficient recovery and minimize matrix effects. vt.edumdpi.com For instance, methods involving organic modifiers like methanol (B129727) or acetonitrile (B52724) in combination with aqueous buffers or acidic solutions have been explored for extracting polar compounds from biological samples. diva-portal.orgvt.edumdpi.com The choice of sample preparation method is crucial and often the most time-consuming part of the analytical procedure, significantly impacting the accuracy and precision of the results. researchgate.netchromatographyonline.com The development of automated and high-throughput sample preparation techniques, such as those utilizing 96-well plate formats or coupled online with separation systems, is an ongoing area of research to improve efficiency. researchgate.netcas.cn

While specific advanced sample preparation strategies solely focused on Ara-FUMP in complex biological matrices were not detailed in the provided search results, the general principles and techniques discussed for extracting polar molecules and nucleotides from such matrices are applicable. The complexity of the biological matrix dictates the need for tailored sample preparation protocols to ensure reliable and accurate analysis of Ara-FUMP and its phosphate derivatives.

Future Directions and Emerging Research Avenues for Ara Fump Studies

Discovery of Novel Molecular Targets Beyond DNA Synthesis for Ara-FUMP

While the primary cytotoxic effect of cytarabine (B982), mediated through its triphosphate form, is linked to the inhibition of DNA synthesis, future research aims to identify if Ara-FUMP or its related metabolites interact with other cellular components or pathways independent of direct DNA polymerase inhibition. This could involve exploring interactions with other enzymes, RNA molecules, or signaling pathways. Research into novel molecular targets is a growing area in cancer therapy, seeking to overcome drug resistance and enhance the effectiveness of treatments mdpi.com. While current literature heavily focuses on cytarabine's interaction with DNA synthesis machinery and enzymes like SAMHD1 which affect its active metabolite's levels, the potential for Ara-FUMP itself to have distinct interactions remains an open question for future investigation mdwiki.orgnih.gov. Exploring targets beyond the conventional DNA replication and repair pathways could uncover new therapeutic possibilities or provide insights into synergistic effects when used in combination with other agents nih.gov.

Exploration of Epigenetic Modulation by Ara-FUMP and its Analogs

Epigenetic modifications, such as DNA methylation and histone modification, play crucial roles in gene expression regulation and disease development, including cancer mdpi.commdpi.com. Research is increasingly exploring the potential of various compounds, including nucleoside analogs, to act as epigenetic modulators researchgate.netresearchgate.net. Future studies could investigate whether Ara-FUMP or its structural analogs can directly or indirectly influence epigenetic marks or the activity of epigenetic enzymes. This could involve examining changes in DNA methylation patterns, histone modification profiles, or the expression and activity of DNA methyltransferases or histone deacetylases upon exposure to Ara-FUMP in experimental models. Such research could reveal a potential role for Ara-FUMP in altering gene expression in a manner that contributes to its biological effects or suggests new therapeutic applications as an epigenetic agent nih.gov.

Integration of Artificial Intelligence and Machine Learning in Ara-FUMP Research for Hypothesis Generation

Development of Advanced Delivery Systems for Research Probes of Ara-FUMP

Developing advanced delivery systems for Ara-FUMP is crucial for facilitating targeted research studies and overcoming potential limitations related to cellular uptake, stability, or off-target effects in experimental models iipseries.orgresearchgate.net. These systems can enhance the delivery of Ara-FUMP to specific cell types or tissues, allowing for more precise investigation of its biological effects.

Nanoparticle-Based Formulations for Targeted Research Delivery

Nanoparticles offer a versatile platform for delivering therapeutic agents and research probes researchgate.netfrontiersin.org. Future research could focus on encapsulating or conjugating Ara-FUMP with various types of nanoparticles, such as polymeric nanoparticles, lipid-based nanoparticles, or magnetic nanoparticles nih.govmdpi.com. These nanoparticle formulations can be engineered with surface modifications to target specific receptors or cell surface markers, enabling targeted delivery of Ara-FUMP to desired research targets frontiersin.org. Nanoparticle encapsulation can also improve the stability of Ara-FUMP and control its release kinetics, allowing for sustained exposure in experimental systems nih.gov. Studies have demonstrated the utility of nanoparticles for targeted delivery in various biological contexts acs.org.

Liposomal Encapsulation for Sustained Research Applications in Experimental Models

Liposomes, spherical vesicles composed of lipid bilayers, have been extensively studied as drug delivery systems researchgate.netmdpi.com. Encapsulating Ara-FUMP within liposomes can provide sustained release and protect the compound from degradation in experimental models nih.govbrieflands.com. Liposomal formulations can improve the cellular uptake of Ara-FUMP and potentially alter its intracellular distribution, influencing its interactions with cellular targets mdpi.com. Research in experimental models, such as studies investigating proliferative vitreoretinopathy, has demonstrated the sustained delivery and efficacy of liposome-encapsulated antimetabolites like FUMP (a related compound) nih.govbrieflands.comresearchgate.net. Applying similar liposomal technologies to Ara-FUMP could enable researchers to maintain controlled concentrations of the compound over extended periods in cell cultures or in vivo models, facilitating the study of its long-term effects and interactions researchgate.net.

Cross-Disciplinary Research with Ara-FUMP in Synthetic Biology and Chemical Biology

Integrating Ara-FUMP into cross-disciplinary research at the intersection of synthetic biology and chemical biology holds significant potential northwestern.eduwgtn.ac.nz. Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing, natural biological systems for useful purposes nih.gov. Chemical biology utilizes chemical principles and techniques to study and manipulate biological systems researchgate.net.

Future research could involve using Ara-FUMP as a tool to perturb specific biological processes in synthetic biological systems or engineered cells. This could help in deciphering complex biological pathways or in developing novel biosensors or cellular factories nih.gov. In chemical biology, Ara-FUMP could be used as a chemical probe to investigate enzyme mechanisms, nucleic acid interactions, or metabolic pathways unibe.ch. Researchers could synthesize modified versions of Ara-FUMP with specific tags or labels to track its movement, interactions, and metabolism within living systems wgtn.ac.nz. This cross-disciplinary approach can provide deeper insights into the fundamental biological processes influenced by Ara-FUMP and potentially lead to the design of novel molecules with tailored biological activities.

Q & A

How can I formulate a research question on Ara-fump's physicochemical properties using established academic frameworks?

Classification: Basic Methodological Answer: To formulate a research question, apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) frameworks. For example:

- FINER: Ensure access to Ara-fump samples (feasible), explore its stability under varying pH (novel), and align with gaps in literature (relevant).

- PICOT: "How does temperature (intervention) affect Ara-fump’s solubility (outcome) compared to standard solvents (comparison) within 24 hours (time)?"

Q. Table 1: Framework Comparison

| Framework | Key Attributes | Application to Ara-fump |

|---|---|---|

| FINER | Feasibility, Novelty | Ensure lab resources for synthesis |

| PICOT | Specific outcomes | Link variables (e.g., pH, temperature) to measurable properties |

Q. What are effective strategies for designing an initial experimental protocol to study Ara-fump’s reactivity?

Classification: Basic Methodological Answer:

- Hypothesis-driven design : Start with a null hypothesis (e.g., "Ara-fump does not react with oxidizing agents").

- Control variables : Use inert solvents as controls to isolate reactivity.

- Pilot testing : Conduct small-scale trials to refine parameters (e.g., concentration ranges, reaction time) .

Key Considerations:

- Use factorial design to test multiple variables (e.g., temperature, catalyst presence).

- Document protocols in detail for reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in experimental data related to Ara-fump’s catalytic behavior?

Classification: Advanced Methodological Answer:

- Triangulation : Cross-validate results using multiple techniques (e.g., spectroscopy, chromatography, computational modeling) .

- Error analysis : Quantify measurement uncertainties (e.g., via standard deviation in kinetic studies).

- Meta-analysis : Compare findings with prior studies to identify systemic biases (e.g., solvent purity, instrument calibration) .

Q. Table 2: Data Contradiction Resolution Workflow

| Step | Action | Example |

|---|---|---|

| 1 | Replicate experiments | Repeat catalysis trials under identical conditions |

| 2 | Adjust variables | Test Ara-fump with/without co-catalysts |

| 3 | Peer review | Submit methodology for external validation |

Q. What methodologies optimize experimental parameters for studying Ara-fump’s thermodynamic stability?

Classification: Advanced Methodological Answer:

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pressure, temperature) to identify optimal stability conditions.

- Sensitivity analysis : Determine which parameters (e.g., humidity, light exposure) most affect degradation rates .

Case Study:

Q. How can reproducibility challenges in Ara-fump synthesis be mitigated?

Classification: Advanced Methodological Answer:

- Standardized protocols : Publish step-by-step synthesis workflows with purity thresholds (e.g., HPLC ≥98%).

- Open data sharing : Upload raw NMR/spectroscopy data to repositories like Zenodo for peer scrutiny .

- Collaborative verification : Partner with independent labs to replicate results .

Checklist for Reproducibility:

- Detailed reagent sourcing (e.g., supplier, batch number).

- Environmental controls (e.g., humidity logs during synthesis) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.